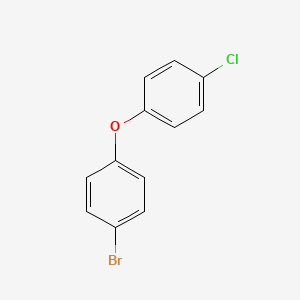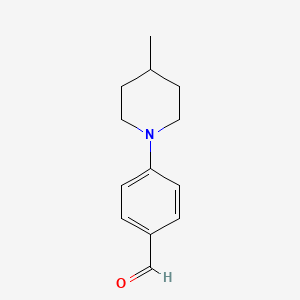
5-Chloro-2-ethylpyridine
Overview
Description
5-Chloro-2-ethylpyridine (5-CEP) is a synthetic organic compound belonging to the pyridine family. It is a colorless, volatile liquid that is insoluble in water and has a pungent odor. 5-CEP is used as an intermediate for various pharmaceuticals and agrochemicals, and is also used as a starting material for synthesizing other compounds. It has been studied for its potential applications in scientific research and development, and has been found to have several biochemical and physiological effects.
Scientific Research Applications
Synthesis of Potential Anticancer Agents
5-Chloro-2-ethylpyridine and related pyridine derivatives have been investigated for their potential as anticancer agents. In one study, derivatives underwent various chemical reactions to synthesize compounds tested for their effects on cell proliferation and survival in cancer models. The synthesis involved hydrolysis, catalytic hydrogenation, and reactions with alpha-halo ketones, leading to compounds that showed effects on the proliferation and mitotic index of cultured L1210 cells and the survival of mice bearing P388 leukemia (C. Temple, G. P. Wheeler, R. Comber, R. D. Elliott, J. Montgomery, 1983).
Crystal Engineering and Supramolecular Chemistry
In the field of crystal engineering and supramolecular chemistry, derivatives of pyridine, such as those structurally related to 5-Chloro-2-ethylpyridine, have been used to form novel supramolecular synthons. These complexes demonstrate unique crystal structures and potential applications in material science and engineering (M. B. Zaman, M. Tomura, Y. Yamashita, 1999).
Development of Antitumor Agents
Research has also focused on developing antitumor agents using pyridine derivatives, including studies on the synthesis and reactivity of 5-chloro-2,4-dihydroxypyridine. These compounds have been explored for their potential medicinal applications, including their reactivity towards various reagents, which is crucial for designing drugs with targeted antitumor activities (C. R. Kolder, H. J. Hertog, 2010).
Catalysis and Polymerization
Pyridine derivatives are also pivotal in catalysis and polymerization processes. Studies have shown that diiminopyridyl metal complexes, which can be related to the structural framework of 5-Chloro-2-ethylpyridine, play significant roles in catalysis, leading to advancements in polymer science and the development of new materials (Z. Flisak, Wen‐Hua Sun, 2015).
Antimicrobial Applications
Further research has explored the antimicrobial properties of pyridine derivatives. A series of novel compounds, potentially including structures similar to 5-Chloro-2-ethylpyridine, demonstrated potent antimicrobial activities. These studies contribute to the development of new antimicrobial agents to combat resistant strains of bacteria and fungi (S. Gaonkar, K. Rai, B. Prabhuswamy, 2006).
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Chloro-2-ethylpyridine . Factors such as pH, temperature, and the presence of other molecules can affect its solubility, stability, and interaction with its targets. Additionally, individual factors such as age, sex, genetic factors, and health status can also influence its pharmacokinetics and pharmacodynamics.
properties
IUPAC Name |
5-chloro-2-ethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-2-7-4-3-6(8)5-9-7/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVRALGHBQQJAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50598669 | |
| Record name | 5-Chloro-2-ethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50598669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-ethylpyridine | |
CAS RN |
1159815-12-9 | |
| Record name | 5-Chloro-2-ethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50598669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(piperazin-1-yl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1611979.png)
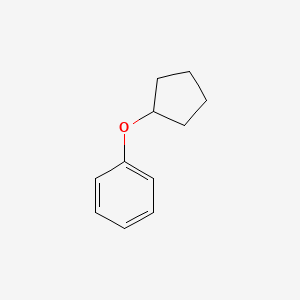
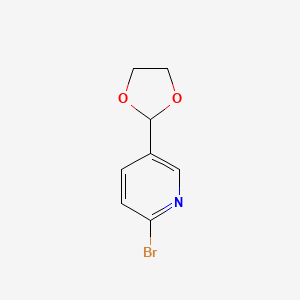
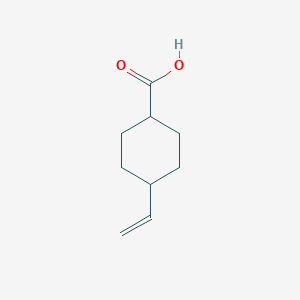
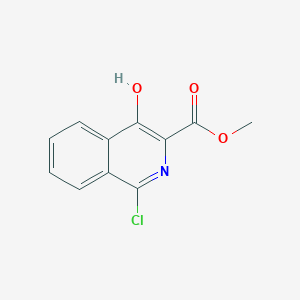
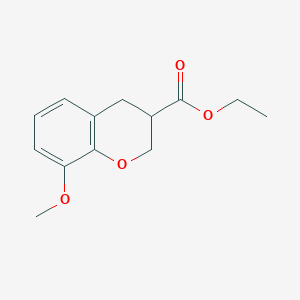
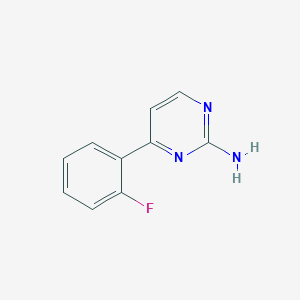
![2-Bromo-6-[(oxolan-3-yl)oxy]pyridine](/img/structure/B1611991.png)



